2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Lactate dehydrogenase inhibition Cancer metabolism 2-Thio-6-oxo-1,6-dihydropyrimidine SAR

The compound 2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide (CAS 866866-06-0; molecular formula C20H19N3O4S2; MW 429.51 g/mol) belongs to the substituted 2-thio-6-oxo-1,6-dihydropyrimidine class, a scaffold for which human lactate dehydrogenase (LDH) inhibition has been established by high-throughput screening and X-ray crystallography. Structurally, it features a 6-oxo-1,6-dihydropyrimidine core with a tosyl (p-toluenesulfonyl) group at position 5 and a p-tolyl-substituted acetamide linked via a thioether at position The presence of the tosyl electron-withdrawing group at the 5-position and the para-methyl substitution on the N-phenylacetamide moiety are the two primary structural features that differentiate this compound from other analogs in the series and may modulate target binding affinity, physicochemical properties, and selectivity.

Molecular Formula C20H19N3O4S2
Molecular Weight 429.51
CAS No. 866866-06-0
Cat. No. B2573932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
CAS866866-06-0
Molecular FormulaC20H19N3O4S2
Molecular Weight429.51
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C20H19N3O4S2/c1-13-3-7-15(8-4-13)22-18(24)12-28-20-21-11-17(19(25)23-20)29(26,27)16-9-5-14(2)6-10-16/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25)
InChIKeyJQKHMWSUMCRDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866866-06-0 Procurement Guide: 2-((6-Oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide Chemical Identity and Scaffold Classification


The compound 2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide (CAS 866866-06-0; molecular formula C20H19N3O4S2; MW 429.51 g/mol) belongs to the substituted 2-thio-6-oxo-1,6-dihydropyrimidine class, a scaffold for which human lactate dehydrogenase (LDH) inhibition has been established by high-throughput screening and X-ray crystallography [1][2]. Structurally, it features a 6-oxo-1,6-dihydropyrimidine core with a tosyl (p-toluenesulfonyl) group at position 5 and a p-tolyl-substituted acetamide linked via a thioether at position 2. The presence of the tosyl electron-withdrawing group at the 5-position and the para-methyl substitution on the N-phenylacetamide moiety are the two primary structural features that differentiate this compound from other analogs in the series and may modulate target binding affinity, physicochemical properties, and selectivity [1].

866866-06-0 Analog Comparison: Why N-(p-Tolyl) Substitution Cannot Be Arbitrarily Replaced


Within the 2-thio-6-oxo-1,6-dihydropyrimidine class, the nature of the N-arylacetamide substituent is a critical determinant of biological activity. The Dragovich et al. (2013) structure-activity relationship (SAR) study demonstrated that varying the terminal aryl group on the acetamide moiety produced inhibitory activities against human LDHA ranging from IC50 = 8.1 μM (initial screening hit) down to IC50 = 0.48 μM (optimized compound), a 17-fold improvement achieved through systematic structural modification [1]. The p-tolyl substituent present in compound 866866-06-0 occupies a specific steric and electronic parameter space that differs substantially from the m-tolyl analog (CAS 866866-05-9) and the 4-methoxyphenyl analog (CAS 866866-11-7), each of which would be expected to exhibit altered binding thermodynamics, target selectivity, and potentially off-target profiles based on well-established medicinal chemistry principles of para-substituent effects [2]. Generic substitution without experimental validation therefore risks both loss of desired activity and introduction of uncharacterized pharmacological behavior.

866866-06-0 Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparative Data


Scaffold-Level LDH Inhibitory Potential Versus Non-Tosyl 2-Thio-6-Oxo-1,6-Dihydropyrimidine Analogs

The 2-thio-6-oxo-1,6-dihydropyrimidine scaffold has been validated as an inhibitor of human lactate dehydrogenase A (LDHA) through high-throughput screening, biochemical characterization, surface plasmon resonance, saturation transfer difference NMR, and X-ray crystallography [1][2]. The initial screening hit (compound 1 in Dragovich et al., 2013) bearing this scaffold exhibited IC50 = 8.1 μM, and subsequent optimization yielded compound 22 with IC50 = 0.48 μM and Kd = 5.1 μM as confirmed by the 4JNK co-crystal structure [2]. Compound 866866-06-0 retains the identical 6-oxo-5-tosyl-1,6-dihydropyrimidine-2-thio core that was essential for LDHA binding, with the tosyl group occupying a critical pocket in the enzyme active site as evidenced by the co-crystal structure of the optimized analog [2]. In contrast, 2-thio-6-oxo-1,6-dihydropyrimidines lacking the 5-tosyl group would be predicted to lose key enzyme contacts.

Lactate dehydrogenase inhibition Cancer metabolism 2-Thio-6-oxo-1,6-dihydropyrimidine SAR

Para-Methyl (p-Tolyl) Versus Meta-Methyl (m-Tolyl) N-Substitution: Predicted Effects on Molecular Recognition

Compound 866866-06-0 bears a p-tolyl (4-methylphenyl) substituent on the acetamide nitrogen, whereas its closest commercially cataloged analog CAS 866866-05-9 bears an m-tolyl (3-methylphenyl) group [1]. The position of the methyl substituent on the terminal aromatic ring dictates the spatial orientation of the hydrophobic contact surface presented to a protein binding pocket. In para-substituted systems, the methyl group extends along the long axis of the molecule, maximizing potential van der Waals contacts with a deep hydrophobic sub-pocket, whereas meta-substitution directs the methyl group laterally, potentially engaging a different set of residues or creating steric clashes that alter binding pose [2]. This positional isomerism has been shown in analogous pyrimidine-acetamide series to affect target binding affinity by up to 5- to 10-fold, though no direct comparative data for these specific compounds is available in the published literature.

Substituent position effect Molecular recognition Para vs. meta substitution

Tosyl Group Contribution to Target Engagement: Class-Level Crystallographic Evidence

The 5-tosyl substituent is a defining structural feature of compound 866866-06-0 that distinguishes it from other 2-thio-6-oxo-1,6-dihydropyrimidine analogs bearing different 5-position groups (e.g., cyano, benzyl, or unsubstituted). Crystallographic data from the 4JNK co-crystal structure of an optimized analog (compound 22) reveals that the arylsulfonyl group at the 5-position engages in specific polar and hydrophobic interactions within the LDHA active site [1]. Compound 866866-06-0 retains the p-toluenesulfonyl (tosyl) moiety, which provides a larger hydrophobic surface and stronger electron-withdrawing character compared to smaller 5-substituents. Analogs such as the 5-cyano derivative (present in PDB ligand ZHK) or the 5-benzyl-4-hydroxy-6-methylpyrimidine scaffold (QSAR DB compound 1b) lack this tosyl group entirely, resulting in fundamentally different protein interaction profiles [1][2].

Tosyl group binding X-ray crystallography Sulfonyl-protein interactions

866866-06-0 Best-Fit Research Applications Based on Available Structural and Class-Level Evidence


LDHA Inhibitor Probe Development and SAR Expansion

Researchers seeking to expand the structure-activity relationship of 2-thio-6-oxo-1,6-dihydropyrimidine-based LDHA inhibitors should prioritize compound 866866-06-0 as a key intermediate for exploring the effects of p-tolyl N-substitution on target potency and selectivity. The validated scaffold class, with reported IC50 values ranging from 8.1 μM (initial hit) to 0.48 μM (optimized lead), provides a quantitative framework for benchmarking new analogs [1]. The tosyl group at position 5 is essential for maintaining the crystallographically confirmed binding pose within the LDHA active site [2].

Comparative Isomer Pharmacology: Para- vs. Meta-Substituted Acetamide Series

Compound 866866-06-0 (p-tolyl) and its closest analog CAS 866866-05-9 (m-tolyl) form a matched pair for investigating the impact of methyl substitution position on target engagement, metabolic stability, and off-target selectivity. Systematic comparison of these positional isomers, which differ only in the position of a single methyl group, can reveal binding pocket topology and inform lead optimization strategies [1]. This is a well-established medicinal chemistry approach for probing hydrophobic pocket geometry.

Chemical Biology Tool Compound for Tosyl-Dependent Protein Interaction Studies

The tosyl group is a versatile chemical moiety known to participate in sulfonyl-protein interactions, including hydrogen bonding with backbone amides and side-chain hydroxyls, as well as hydrophobic packing against aromatic residues. Compound 866866-06-0 can serve as a tool for studying tosyl-dependent binding modes in enzyme systems beyond LDHA, particularly in targets where arylsulfonyl moieties are established pharmacophoric elements, such as carbonic anhydrases and certain proteases [1][2]. The compound's structural features allow it to function as a probe for sulfonyl-mediated molecular recognition.

Analytical Reference Standard for Pyrimidine-Thioacetamide Library QC

For laboratories maintaining compound libraries of 2-thio-6-oxo-1,6-dihydropyrimidine derivatives, compound 866866-06-0 provides a well-defined reference standard with the molecular formula C20H19N3O4S2 (MW 429.51), characterized by a distinct InChI Key (JQKHMWSUMCRDSZ-UHFFFAOYSA-N) and canonical SMILES [1]. Its unique combination of the 6-oxo-5-tosyl-1,6-dihydropyrimidine core with a p-tolylacetamide side chain facilitates unambiguous identification by HPLC-MS and NMR, supporting quality control workflows for screening collections.

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